5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde
Description
Chemical Identity and Key Properties
5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde (CAS: 2173999-21-6) is a fluorinated aromatic aldehyde with a benzyl ether substituent. Its molecular formula is C₁₆H₁₅FO₂, and its molecular weight is 258.29 g/mol (calculated). The compound features:
- A 2-fluorobenzaldehyde core, with the aldehyde group at the 1-position and fluorine at the 2-position.
- A 2-(benzyloxy)propan-2-yl substituent at the 5-position of the benzene ring, introducing a branched ether moiety.
Applications and Availability This compound is primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research. According to supplier data, it is listed in Enamine Ltd's Building Blocks Catalogue and is available through at least one specialized supplier .
Properties
IUPAC Name |
2-fluoro-5-(2-phenylmethoxypropan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO2/c1-17(2,20-12-13-6-4-3-5-7-13)15-8-9-16(18)14(10-15)11-19/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWNFIFWPLLUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)C=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzyloxy intermediate: This involves the reaction of benzyl alcohol with an appropriate alkylating agent under basic conditions to form the benzyloxy group.
Introduction of the fluorine atom: This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Aldehyde formation: The final step involves the oxidation of the corresponding alcohol to form the aldehyde group, using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzoic acid.
Reduction: 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme mechanisms and interactions due to its reactive aldehyde group.
Mechanism of Action
The mechanism of action of 5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparison Points
Functional Group Diversity Aldehyde vs. Pyrimidine Core: The target compound’s aldehyde group (C₁₆H₁₅FO₂) offers nucleophilic addition reactivity, whereas the pyrimidine derivative (C₁₈H₂₁N₃O₆) in is a heterocyclic scaffold with hydrogen-bonding capabilities .
Physicochemical Properties Lipophilicity: The benzyl ether group in the target compound increases logP compared to the methoxy-substituted analogue (C₁₃H₁₀FNO₂), which may enhance blood-brain barrier penetration. Solubility: The pyrimidine derivative (C₁₈H₂₁N₃O₆) exhibits higher aqueous solubility due to polar hydroxy and methoxy groups .
Synthetic Utility The target compound’s benzyl ether can be deprotected under hydrogenolysis, enabling modular synthesis. The methoxy group in C₁₃H₁₀FNO₂ is more stable under basic conditions, limiting its versatility .
Research Implications and Limitations
- Gaps in Data : Detailed crystallographic or spectroscopic data for this compound are absent in the provided evidence, limiting direct comparisons of solid-state behavior.
- Biological Activity: No evidence addresses biological activity, though fluorinated benzaldehydes are often protease inhibitors or kinase modulators.
Biological Activity
5-(2-(Benzyloxy)propan-2-yl)-2-fluorobenzaldehyde is a synthetic organic compound that has garnered attention in various biological research contexts due to its unique structural features and potential therapeutic applications. The compound's molecular structure includes a fluorobenzaldehyde moiety, which is known for its reactivity and ability to interact with biological targets.
- Molecular Formula: C15H15F O2
- Molecular Weight: 248.28 g/mol
- Functional Groups: The presence of a fluorine atom and a benzyloxy group enhances the compound's lipophilicity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, which is crucial in therapeutic contexts such as cancer treatment where blocking enzyme activity can impede tumor growth.
- Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antibacterial and antifungal activities, suggesting potential applications in treating infections.
- Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, which could be a beneficial property of this compound as well.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the importance of the benzyloxy group in enhancing biological activity. Variations in substituents on the phenyl ring significantly influence the compound's potency and selectivity against different biological targets.
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Benzyloxy | Enhanced potency | Critical for enzyme interaction |
| Fluoro | Increased reactivity | Affects binding affinity |
Case Studies
-
Anticancer Activity:
A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 20 µM, indicating its potential as an anticancer agent. -
Antimicrobial Efficacy:
In vitro assays revealed that the compound exhibited antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively. -
Anti-inflammatory Potential:
The compound was evaluated for its ability to inhibit pro-inflammatory cytokine production in macrophages, showing a reduction of TNF-alpha levels by approximately 30% at a concentration of 25 µM.
Comparative Studies
Comparative studies with similar compounds have shown that modifications to the structure can lead to improved efficacy against specific diseases. For instance, derivatives with additional hydroxyl groups exhibited enhanced anti-inflammatory properties compared to the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
